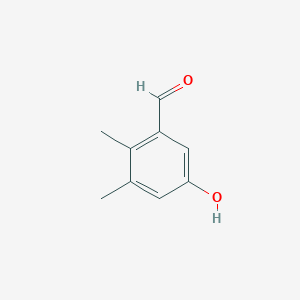

5-Hydroxy-2,3-dimethylbenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10O2 |

|---|---|

Molecular Weight |

150.17 g/mol |

IUPAC Name |

5-hydroxy-2,3-dimethylbenzaldehyde |

InChI |

InChI=1S/C9H10O2/c1-6-3-9(11)4-8(5-10)7(6)2/h3-5,11H,1-2H3 |

InChI Key |

KHJKPIDRIINEJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Hydroxy 2,3 Dimethylbenzaldehyde

Retrosynthetic Analysis for the Development of Efficient Synthetic Routes

Retrosynthetic analysis of 5-Hydroxy-2,3-dimethylbenzaldehyde primarily points towards 2,3-dimethylphenol (B72121) as a logical precursor. hmdb.ca This is due to the straightforward disconnection of the carbon-carbon bond of the aldehyde group. The key to a successful synthesis via this route is the control of regioselectivity during the formylation step, targeting the C5 position, which is para to the strongly activating hydroxyl group.

Alternative retrosynthetic approaches could involve the disconnection of a methyl group or the hydroxyl group. However, these pathways would likely entail more complex, multi-step syntheses. Therefore, the formylation of 2,3-dimethylphenol remains the most direct and widely investigated strategy.

Investigation of Selective Formylation Reactions on Appropriately Substituted Phenols

The direct introduction of an aldehyde group onto a phenolic ring is a cornerstone of aromatic chemistry. wikipedia.org For the synthesis of this compound, 2,3-dimethylphenol serves as the ideal starting material. The hydroxyl group activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. In 2,3-dimethylphenol, the para position (C5) is sterically unhindered, making it the favored site for formylation.

Several named reactions are staples in the formylation of phenols. wikipedia.org

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgsemanticscholar.org For 2,3-dimethylphenol, the electrophilic Vilsmeier reagent is expected to attack the C5 position. wikipedia.orgorganic-chemistry.org The resulting iminium ion is then hydrolyzed to yield the aldehyde. wikipedia.org

Reimer-Tiemann Reaction: This classic method involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. sciencemadness.orgwikipedia.orgnumberanalytics.combyjus.com The reaction proceeds through the formation of dichlorocarbene, which is the key electrophilic species. wikipedia.orgbyjus.com While typically favoring ortho-formylation, para-substituted products can be obtained, especially if the ortho positions are blocked. wikipedia.org The reaction with 2,3-dimethylphenol could potentially yield the desired this compound. sciencemadness.org

Duff Reaction: The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. wikipedia.orgecu.eduuni.edupsu.edu This method is particularly effective for the formylation of activated phenols and generally shows a preference for the position para to the hydroxyl group, making it a suitable candidate for the synthesis of this compound. wikipedia.org

| Formylation Reaction | Reagents | Key Intermediate/Electrophile | Typical Regioselectivity on Phenols |

| Vilsmeier-Haack | DMF, POCl3 | Chloroiminium ion (Vilsmeier reagent) | Para to activating group |

| Reimer-Tiemann | Chloroform, Base (e.g., NaOH) | Dichlorocarbene | Ortho to hydroxyl group |

| Duff | Hexamethylenetetramine (HMTA), Acid | Iminium ion from HMTA | Ortho to hydroxyl group (can be para) |

Methods for the direct formylation of phenols using reagents other than those in the classic named reactions have also been developed. One such method is the Rieche formylation , which uses dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride. This approach can provide good yields of the formylated phenol. Another strategy involves the use of paraformaldehyde with magnesium chloride and a base, which has been shown to be effective for the ortho-formylation of phenols. orgsyn.org

Selective Oxidation Approaches for Precursor Methyl Groups

An alternative synthetic route involves the selective oxidation of a methyl group on a pre-existing phenolic compound. This strategy hinges on the availability of a suitable starting material with the desired substitution pattern.

The selective oxidation of a methyl group on a phenol to an aldehyde is a known transformation. For instance, 2,4,6-trimethylphenol (B147578) can be selectively oxidized to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906). researchgate.net This can be achieved using various oxidizing agents, with catalytic methods being preferable for their selectivity. Copper-based catalysts have been shown to be effective for this type of oxidation. researchgate.net A similar approach could theoretically be applied to a precursor for this compound, although the synthesis of the appropriate starting material would be a prerequisite.

| Oxidation Method | Starting Material Example | Product Example | Typical Oxidizing System |

| Catalytic Oxidation | 2,4,6-trimethylphenol | 3,5-dimethyl-4-hydroxybenzaldehyde | CuCl2, K2CO3, H2O2 |

Organometallic and Cross-Coupling Strategies for Aldehyde Installation

Modern synthetic methodologies, including organometallic and cross-coupling reactions, offer powerful tools for the synthesis of aromatic aldehydes. mt.comfiveable.me These strategies often involve the coupling of a pre-functionalized aromatic compound with a synthon for the aldehyde group.

One potential route would be to start with a halogenated derivative of 2,3-dimethylphenol, such as 5-bromo-2,3-dimethylphenol. This intermediate could then be subjected to a palladium-catalyzed cross-coupling reaction, like a Suzuki or Stille coupling, with a reagent that can introduce a formyl group or a protected equivalent. acs.orgscirp.org Nickel-catalyzed cross-coupling reactions of phenol derivatives have also been developed. acs.org Another approach is the use of a directed ortho-metalation strategy, where a directing group guides the metalation of the aromatic ring, followed by quenching with a formylating agent like DMF.

Considerations for Green Chemistry Principles in this compound Synthesis

The modern emphasis on sustainable chemical manufacturing necessitates the integration of green chemistry principles into synthetic design. xjenza.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. xjenza.org For the synthesis of this compound, several green approaches can be envisioned, drawing inspiration from established reactions for similar compounds.

Solvent-Free and Alternative Solvent Approaches:

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, often conducted by grinding solid reactants or using a melt, can lead to higher yields, shorter reaction times, and easier product purification. acs.org For instance, the solvent-free oxidation of benzyl (B1604629) alcohol derivatives to their corresponding aldehydes has been shown to be highly effective. mdpi.com The aerobic oxidation of various benzyl alcohols using a palladium oxide catalyst on ceria nanorods proceeds efficiently at 100°C in the absence of a solvent, demonstrating high selectivity for the aldehyde product. mdpi.com Another green alternative is the use of less hazardous solvents like water or ethanol (B145695). researchgate.netresearchgate.net

Multicomponent Reactions (MCRs):

The table below illustrates a conceptual comparison between a traditional multi-step synthesis and a potential green MCR approach for a hypothetical derivative of this compound.

| Feature | Traditional Linear Synthesis | Green Multicomponent Reaction (MCR) Approach |

| Number of Steps | Multiple sequential steps with isolation of intermediates | Single pot reaction with no intermediate isolation nih.gov |

| Solvent Use | Often requires large volumes of various organic solvents | Can be designed to be solvent-free or use green solvents like water/ethanol mdpi.comresearchgate.net |

| Waste Generation | Generates significant waste from each step and purification | Minimizes waste by incorporating most atoms from reactants into the final product (high atom economy) nih.gov |

| Energy Consumption | Higher energy use due to multiple heating/cooling cycles and distillations | Lower energy consumption due to fewer steps nih.gov |

| Time Efficiency | Time-consuming due to multiple reaction and work-up periods | Significantly faster overall reaction time nih.gov |

Optimization of Reaction Conditions and Yield for Scalable Synthesis

Transitioning a synthetic protocol from a laboratory scale to an industrial, scalable process requires meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness. Key parameters that must be fine-tuned include temperature, reaction time, catalyst choice and concentration, and the molar ratio of reactants.

For the synthesis of related hydroxybenzaldehydes, systematic studies on these parameters have proven crucial. For example, in the synthesis of 5,5'-methylenebis(salicylaldehyde), response surface methodology (RSM) was used to optimize variables. echemcom.com This statistical approach identified that a reaction time of 8 hours at a temperature of 80°C yielded the best results. echemcom.com Similarly, the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde was optimized by examining the molar ratios of the copper catalyst, base, and oxidizing agent, which significantly influenced the yield and product distribution. researchgate.net

The choice of solvent can also dramatically impact reaction outcomes. In the synthesis of benzaldehyde (B42025) via oxidation of benzyl alcohol with an Fe2O3/SBA-15 catalyst, different solvents produced a wide range of yields, highlighting the importance of solvent screening in the optimization process. researchgate.net For the oxidative coupling synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

The following table summarizes optimization data from the synthesis of a related compound, 3,5-dimethyl-4-hydroxybenzaldehyde, illustrating the type of parametric analysis required for scalable synthesis.

| Parameter Varied | Conditions | Outcome | Reference |

| Catalyst System | Oxidation of 2,4,6-trimethylphenol with H₂O₂ using a CuCl₂ catalyst. | Very good yields were achieved. The reaction proceeded smoothly without needing complex ligands. | researchgate.net |

| Molar Ratios | The effect of varying the molar ratios of CuCl₂, K₂CO₃, and H₂O₂ was examined. | The ratios significantly affected the yields and the distribution of products. | researchgate.net |

| Solvent | The reaction was successfully carried out in i-PrOH at 65°C. | This solvent proved effective for the selective oxidation. | researchgate.net |

| Green Chemistry Aspect | An environmentally friendly procedure was developed for the oxidation at the para C-H bond. | The method avoids more hazardous reagents and conditions. | researchgate.net |

Applying these principles to the synthesis of this compound would involve a similar systematic approach. A design of experiments (DOE) methodology could efficiently explore the parameter space, identifying the optimal conditions for temperature, pressure, catalyst loading, and reactant stoichiometry to ensure a high-yielding, robust, and economically viable process suitable for large-scale production.

Chemical Transformations and Reaction Mechanisms of 5 Hydroxy 2,3 Dimethylbenzaldehyde

Comprehensive Analysis of Aldehyde Moiety Reactivity

The aldehyde group (-CHO) is a primary site for a variety of chemical transformations, characterized by the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions (e.g., cyanide additions, Grignard reactions)

Nucleophilic addition is a fundamental reaction of aldehydes. The carbonyl carbon, being electron-deficient, is susceptible to attack by nucleophiles.

Cyanide Addition: The addition of hydrogen cyanide (or a cyanide salt in the presence of an acid) to 5-Hydroxy-2,3-dimethylbenzaldehyde would lead to the formation of a cyanohydrin. The reaction is initiated by the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide ion. The presence of the hydroxyl and methyl groups on the aromatic ring can influence the reaction rate through electronic effects.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl group of aldehydes to form secondary alcohols upon acidic workup. For instance, the reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield 1-(5-hydroxy-2,3-dimethylphenyl)ethanol. The phenolic proton is acidic and would be quenched by the Grignard reagent; therefore, protection of the hydroxyl group or the use of excess Grignard reagent would be necessary for the desired reaction to proceed. A general method for preparing 2,3-dimethylbenzaldehyde (B27725) involves the reaction of a Grignard reagent prepared from 2,3-dimethyl benzene (B151609) halide with N,N-dimethylformamide (DMF). patsnap.comgoogle.com

Condensation Reactions with Nitrogen and Oxygen Nucleophiles (e.g., Schiff base formation, as seen with 4-hydroxy-3,5-dimethylbenzaldehyde)

Aldehydes readily undergo condensation reactions with primary amines and other nucleophiles to form imines (Schiff bases) and other related compounds. These reactions typically proceed via a nucleophilic addition-elimination mechanism.

Schiff Base Formation: The reaction of this compound with a primary amine, such as aniline, in a suitable solvent like ethanol (B145695), would result in the formation of a Schiff base. edu.krd The reaction is often catalyzed by a small amount of acid. ijstr.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form an unstable carbinolamine intermediate, which then dehydrates to yield the imine. wiserpub.com The formation of Schiff bases from substituted hydroxybenzaldehydes, such as 2-hydroxy-5-nitrobenzaldehyde (B32719) and 3-methoxysalicylaldehyde with various amines, has been widely reported. ijstr.orgnih.gov The stability and properties of these Schiff bases can be tuned by the substituents on both the aldehyde and the amine.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 5-hydroxy-2,3-dimethylbenzoic acid. Various oxidizing agents can be employed for this transformation. A general principle is that hydroxybenzaldehydes can be oxidized to form a variety of compounds depending on the reagents and conditions used. softbeam.net For instance, the selective oxidation of the related 2,4,6-trimethylphenol (B147578) to 3,5-dimethyl-4-hydroxybenzaldehyde (B108906) can be achieved using copper-mediated oxidation. researchgate.net While not a direct oxidation of the aldehyde, it demonstrates the feasibility of selective oxidation on substituted phenols. The direct oxidation of the aldehyde group in hydroxybenzaldehydes can be carried out using common oxidizing agents like potassium permanganate (B83412) or chromic acid, though care must be taken to avoid oxidation of the phenolic hydroxyl group.

Reduction Reactions to Alcohols

The aldehyde group is readily reduced to a primary alcohol.

Reduction with Sodium Borohydride (B1222165): Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. masterorganicchemistry.com The reaction of this compound with NaBH₄ in a protic solvent like ethanol or methanol (B129727) would yield 5-hydroxy-2,3-dimethylbenzyl alcohol. masterorganicchemistry.comkhanacademy.orgugm.ac.id The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with a protic source protonates the resulting alkoxide to give the alcohol. masterorganicchemistry.comkhanacademy.org This reduction is generally chemoselective, leaving the aromatic ring and the phenolic hydroxyl group intact. masterorganicchemistry.comorientjchem.org

Clemmensen and Wolff-Kishner Reductions: For the complete reduction of the carbonyl group to a methylene (B1212753) group (-CH₃), harsher conditions are required. The Clemmensen reduction (amalgamated zinc and hydrochloric acid) and the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) can be employed. youtube.commystudycart.com However, the acidic conditions of the Clemmensen reduction might lead to side reactions involving the hydroxyl group.

Examination of Phenolic Hydroxyl Group Reactivity

The phenolic hydroxyl group (-OH) imparts acidic properties and allows for a range of reactions at the oxygen atom. The reactivity of the phenolic hydroxyl group is influenced by the electron-donating methyl groups on the ring. researchgate.netnih.gov

Etherification and Esterification Reactions

Etherification: The phenolic hydroxyl group can be converted to an ether through the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride or a carbonate base) to form the more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) chloride). For example, reacting this compound with methyl iodide in the presence of potassium carbonate would yield 5-methoxy-2,3-dimethylbenzaldehyde.

Esterification: The phenolic hydroxyl group can be esterified by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. For instance, treatment of this compound with acetyl chloride would produce 5-acetoxy-2,3-dimethylbenzaldehyde. The synthesis of ester derivatives of flavonoids containing a hydroxyl group has been reported using various acid chlorides and anhydrides. nih.gov

Electrophilic Aromatic Substitution on the Activated Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the strongly activating hydroxyl (-OH) group and the two weakly activating methyl (-CH₃) groups. The hydroxyl group is a powerful ortho-, para-director, while the methyl groups also direct incoming electrophiles to the ortho and para positions.

In this specific isomer, the positions ortho to the hydroxyl group are C4 and C6, and the para position is C2, which is already substituted with a methyl group. The aldehyde group (-CHO) is a meta-director and deactivating, but its influence is generally overridden by the powerful activating effect of the hydroxyl group.

Considering the directing effects of the substituents, electrophilic substitution is most likely to occur at the C4 and C6 positions. The C4 position is sterically hindered by the adjacent methyl group at C3. Therefore, the C6 position is the most probable site for electrophilic attack.

For instance, in the nitration of a similar compound, 3,5-dimethylbenzaldehyde, the nitro group is introduced at the 4-position, yielding 4-nitro-3,5-dimethylbenzaldehyde. This suggests that in the case of this compound, the hydroxyl group's directing effect to the ortho and para positions would be a dominant factor.

A summary of the directing effects of the substituents on the aromatic ring is presented below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C5 | Strongly Activating | Ortho, Para |

| -CH₃ | C2 | Weakly Activating | Ortho, Para |

| -CH₃ | C3 | Weakly Activating | Ortho, Para |

| -CHO | C1 | Deactivating | Meta |

Influence of Methyl Substituents on Regioselectivity and Stereoselectivity in Chemical Transformations

The methyl groups at the C2 and C3 positions exert a significant influence on the regioselectivity of chemical transformations involving this compound. Their electron-donating nature enhances the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

The steric hindrance imposed by the methyl groups is a critical factor in determining the site of substitution. The C2-methyl group, being adjacent to the aldehyde, can influence reactions involving the formyl group. The C3-methyl group, positioned next to a potential site of electrophilic attack (C4), can sterically hinder the approach of bulky electrophiles. This steric hindrance makes the C6 position a more favorable site for substitution.

In reactions involving the aldehyde group, such as condensations to form Schiff bases or aldol-type reactions, the methyl group at C2 does not directly participate but its steric bulk could potentially influence the approach of nucleophiles to the carbonyl carbon.

Elucidation of Reaction Pathways and Intermediate Formation

The elucidation of reaction pathways for this compound involves considering the interplay of its functional groups. For electrophilic aromatic substitution, the reaction would proceed via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

The attack of an electrophile (E⁺) at the C6 position, for example, would lead to the formation of a sigma complex where the positive charge is delocalized over the aromatic ring and stabilized by the hydroxyl and methyl groups. The subsequent loss of a proton from the C6 position would restore the aromaticity of the ring and yield the final substituted product.

In the context of other reactions, such as the synthesis of related hydroxybenzaldehydes, multi-step pathways are common. For example, the synthesis of 3,5-dimethyl-4-hydroxybenzaldehyde can be achieved through the aerobic oxidation of a precursor, highlighting the potential for various synthetic routes. chemicalbook.com Similarly, the synthesis of 2,3,4-trihydroxybenzaldehyde (B138039) from pyrogallol (B1678534) involves protection of the hydroxyl groups, formylation, and subsequent deprotection, indicating the complexity of reaction pathways for polysubstituted benzaldehydes. google.com

Derivatives and Functionalization of 5 Hydroxy 2,3 Dimethylbenzaldehyde

Design and Synthesis of Advanced Molecular Scaffolds Incorporating the 5-Hydroxy-2,3-dimethylbenzaldehyde Core

There is currently a lack of specific published studies detailing the design and synthesis of advanced molecular scaffolds that explicitly incorporate the this compound core. Research literature does not provide examples of this compound being used as a primary building block for creating complex, multi-functional molecular architectures.

Functionalization Strategies for Modifying the Aldehyde and Hydroxyl Groups

The inherent reactivity of the aldehyde and hydroxyl functional groups on the this compound ring suggests potential for various chemical modifications. The aldehyde group could theoretically undergo reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form imines or alkenes. Similarly, the phenolic hydroxyl group could be a site for etherification or esterification. However, specific, documented research outlining these functionalization strategies and the resulting novel derivatives of this compound is not found in the available scientific literature.

Synthesis of Polycyclic and Heterocyclic Systems Derived from this compound

The synthesis of polycyclic and heterocyclic systems is a cornerstone of medicinal and materials chemistry. Aromatic aldehydes and phenols are common precursors in these syntheses. For instance, reactions like the Skraup-Doebner-von Miller quinoline (B57606) synthesis, Biginelli reaction, or various condensation reactions with bifunctional reagents could potentially be applied to this compound to yield fused ring systems. Despite this theoretical potential, there are no specific research articles or data that demonstrate the use of this compound in the successful synthesis of such polycyclic or heterocyclic structures.

Exploration of Structure-Reactivity Relationships in Novel Derivatives

Due to the absence of synthesized and studied derivatives of this compound in the literature, there has been no exploration of their structure-reactivity relationships. Such studies, which are fundamental to understanding how molecular structure influences chemical behavior and properties, have not been conducted for this specific family of compounds.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 5-Hydroxy-2,3-dimethylbenzaldehyde in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides atom-by-atom connectivity information.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aldehyde proton, the aromatic protons, the hydroxyl proton, and the protons of the two methyl groups.

Aldehyde Proton (-CHO): This proton is highly deshielded and typically appears as a singlet in the downfield region of the spectrum, usually between 9.5 and 10.5 ppm. docbrown.info

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as distinct signals, likely doublets due to coupling with each other, in the range of 6.5-7.5 ppm.

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton can vary widely depending on solvent, concentration, and temperature, but it is typically found between 4.0 and 7.0 ppm. It often appears as a broad singlet.

Methyl Protons (-CH₃): The two methyl groups at the C2 and C3 positions are chemically non-equivalent and should produce two separate singlets, each integrating to three protons, in the upfield region, generally between 2.0 and 2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are anticipated.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded, appearing far downfield, typically between 190 and 200 ppm. rsc.org

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the hydroxyl group (C5) and the carbons bearing the methyl groups (C2, C3) will have characteristic shifts influenced by these substituents. The remaining aromatic carbons (C1, C4, C6) will also have distinct chemical shifts. For instance, in related dimethylbenzaldehydes, aromatic carbon signals appear in the 127-139 ppm range. rsc.org

Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between 15 and 25 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling correlations. wikipedia.org It would show a correlation between the two aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com It allows for the direct assignment of each protonated carbon by linking the proton shifts to their attached carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. youtube.com For example, it would show correlations from the aldehyde proton to the C1 and C6 carbons of the ring, and from the methyl protons to the C2, C3, and C4 carbons, definitively establishing the connectivity of the molecule.

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity / Correlation |

|---|---|---|---|

| Aldehyde H | ¹H NMR | 9.5 - 10.5 | Singlet |

| Aromatic H | ¹H NMR | 6.5 - 7.5 | Doublets |

| Hydroxyl H | ¹H NMR | 4.0 - 7.0 | Broad Singlet |

| Methyl H | ¹H NMR | 2.0 - 2.5 | Singlets |

| Carbonyl C | ¹³C NMR | 190 - 200 | - |

| Aromatic C | ¹³C NMR | 110 - 160 | - |

| Methyl C | ¹³C NMR | 15 - 25 | - |

| Aromatic H ↔ Aromatic H | COSY | - | Cross-peak |

| Aromatic H ↔ Aromatic C | HSQC | - | Correlation |

| Aldehyde H ↔ Ring C's | HMBC | - | Correlation |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it serves two primary purposes: confirming the molecular formula and providing structural information through analysis of fragmentation patterns. wikipedia.org

High-Resolution/Accurate Mass (HRAM) MS: HRAM MS can measure the m/z value of the molecular ion to a very high degree of precision (typically within 5 ppm). This allows for the unambiguous determination of the elemental composition and thus the molecular formula (C₉H₁₀O₂). This is crucial for distinguishing it from other isomers or compounds with the same nominal mass. miamioh.edu

Fragmentation Pattern Analysis: In mass spectrometry, particularly with electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation of aromatic aldehydes often follows predictable pathways. researchgate.netslideshare.net

Molecular Ion (M⁺•): The initial species formed is the radical cation of the molecule, which would appear at an m/z corresponding to the molecular weight (150.17 g/mol ).

Alpha-Cleavage (α-cleavage): A common fragmentation for aldehydes is the loss of the hydrogen atom from the aldehyde group, resulting in a stable acylium ion (M-1)⁺. miamioh.edu Another significant α-cleavage involves the loss of the formyl radical (•CHO), leading to a fragment at (M-29)⁺. youtube.com

Loss of Carbon Monoxide: The (M-1)⁺ ion can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl compounds, resulting in a fragment at (M-1-28)⁺ or (M-29)⁺.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 150 | [C₉H₁₀O₂]⁺• | Molecular Ion (M⁺•) |

| 149 | [C₉H₉O₂]⁺ | Loss of H• from aldehyde (M-1) |

| 121 | [C₈H₉O]⁺ | Loss of CHO• from M⁺• (M-29) |

| 121 | [C₈H₉O]⁺ | Loss of CO from [M-H]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By measuring the absorption (IR) or scattering (Raman) of light, these methods provide a characteristic "fingerprint" of the molecule, allowing for the identification of its functional groups.

For this compound, the key vibrational modes include:

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. Aldehydic C-H stretching gives rise to two characteristic, often weak, bands around 2850 cm⁻¹ and 2750 cm⁻¹. ias.ac.in Aliphatic C-H stretches from the methyl groups are observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band in the IR spectrum, typically between 1680 and 1715 cm⁻¹ for aromatic aldehydes, is a clear indicator of the carbonyl group. ias.ac.inresearchgate.net Its exact position can be influenced by conjugation and hydrogen bonding.

C-C Aromatic Stretches: The benzene ring exhibits characteristic stretching vibrations that appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the phenolic C-O bond is typically found in the 1200-1300 cm⁻¹ range.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium to Weak |

| Aldehyde C-H Stretch | Aldehyde (-CHO) | 2700 - 2850 | Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| C=O Stretch | Carbonyl (C=O) | 1680 - 1715 | Strong, Sharp |

| C=C Aromatic Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1300 | Medium |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can generate an electron density map and build an atomic model.

For this compound, a single-crystal X-ray analysis would provide:

Precise Bond Lengths and Angles: Highly accurate measurements of all bond lengths and angles would be obtained.

Molecular Conformation: The analysis would reveal the planarity of the benzene ring and the orientation of the aldehyde and hydroxyl substituents relative to the ring.

Intermolecular Interactions: Crucially, it would identify and characterize any intermolecular forces that dictate the crystal packing, such as hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, or π-π stacking interactions between aromatic rings. In related structures, the planarity of the molecule is a key feature, often stabilized by such interactions. nih.gov

Microwave Spectroscopy for Gas-Phase Conformational Studies

Microwave spectroscopy is a high-resolution technique used to study the rotational transitions of molecules in the gas phase. It provides exceptionally precise information about the molecule's geometry, including bond lengths and angles, with very high accuracy.

This technique is particularly powerful for studying conformational isomers. For molecules like dimethylbenzaldehydes, different orientations of the methyl groups or the aldehyde group can lead to distinct conformers with unique rotational spectra. researchgate.netnih.gov A microwave study of this compound would allow for:

Precise Geometric Structure: Determination of the rotational constants, from which a highly accurate molecular structure in the gas phase can be derived.

Conformational Analysis: Identification of the different stable conformers present in the gas phase and determination of their relative energies and the energy barriers to their interconversion. researchgate.netnsf.gov

Dipole Moment Measurement: The technique also allows for the precise measurement of the molecule's electric dipole moment.

Studies on related isomers like 3,4- and 2,5-dimethylbenzaldehyde (B165460) have successfully used microwave spectroscopy to identify different conformers (syn and anti) and determine their spectroscopic constants, providing a framework for how this compound could be analyzed. nih.gov

Theoretical and Computational Studies on 5 Hydroxy 2,3 Dimethylbenzaldehyde

Quantum Chemical Calculations of Electronic Structure, Stability, and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 5-Hydroxy-2,3-dimethylbenzaldehyde. These methods are used to solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Optimization techniques are first employed to determine the most stable three-dimensional structure of the molecule, corresponding to the minimum energy on the potential energy surface. For similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, these calculations have been performed using the DFT approach with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost. medchemexpress.comsigmaaldrich.com

From the optimized geometry, a wealth of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. For a derivative of 2-hydroxy-5-methyl-benzaldehyde, DFT studies have shown that the HOMO and LUMO orbitals are delocalized over the π-systems of the aromatic rings. bldpharm.com

Furthermore, quantum chemical methods are used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated. These theoretical spectra are invaluable for interpreting experimental data by assigning specific vibrational modes to the stretching and bending of chemical bonds, such as O-H, C-H, and C=O. medchemexpress.comchemspider.com The Molecular Electrostatic Potential (MEP) map is another significant output, which illustrates the charge distribution across the molecule using a color-coded surface. medchemexpress.com This map helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering clues about the molecule's reactive sites.

Density Functional Theory (DFT) and Ab Initio Methods for Predicting Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the reactivity of organic compounds. It is generally favored for its computational efficiency compared to more intensive ab initio methods, while still providing highly accurate results. The B3LYP functional is a popular hybrid functional often used for these types of calculations on substituted benzaldehydes. medchemexpress.combldpharm.com

DFT calculations can be used to compute various reactivity descriptors. The Fukui function, for example, is used to identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. sigmaaldrich.com This provides a more quantitative measure of reactivity than the qualitative MEP map.

Moreover, DFT is instrumental in studying reaction mechanisms and predicting energy barriers. By mapping the potential energy surface of a reaction, researchers can identify transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the reaction rate. While specific studies on this compound are lacking, this methodology is routinely applied to understand mechanisms like nucleophilic addition to the aldehyde group or electrophilic aromatic substitution on the benzene (B151609) ring for analogous compounds.

Vibrational analysis, performed after geometry optimization, serves a dual purpose. It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides the zero-point vibrational energy, which is necessary for accurate energy barrier calculations. chemspider.com

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

While quantum mechanics is ideal for studying the electronic properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to understand how a molecule behaves over time and interacts with its environment. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes and intermolecular interactions.

For a molecule like this compound, MD simulations could reveal the rotational dynamics of the hydroxyl (-OH) and aldehyde (-CHO) groups. This is important because the orientation of these groups can significantly affect the molecule's properties and its interactions with other molecules, such as solvent molecules or biological receptors.

In studies of related compounds like 5-Bromo-2-Hydroxybenzaldehyde, MD simulations have been used to explore the interactions between the molecule and proteins in the context of drug design. medchemexpress.comsigmaaldrich.com These simulations track the stability of the molecule within a protein's binding site, calculating parameters like the root-mean-square deviation (RMSD) to assess how much the molecule's position changes over the course of the simulation. Such studies provide critical insights into the stability of potential drug-target complexes.

Computational Design and Screening of Potential Derivatives based on Theoretical Predictions

The insights gained from theoretical calculations on a parent molecule can be leveraged for the computational design and screening of new derivatives with enhanced properties. By starting with the computationally validated structure of this compound, researchers could systematically modify its functional groups to predict how these changes would affect its chemical characteristics.

For example, if the goal were to enhance the molecule's antioxidant activity, derivatives could be designed by adding or modifying electron-donating groups on the aromatic ring, and the effect on the O-H bond dissociation enthalpy could be calculated using DFT. A lower bond dissociation enthalpy often correlates with higher antioxidant potential.

In the context of drug discovery, computational screening involves creating a virtual library of derivatives and evaluating them for properties like binding affinity to a specific protein target (via molecular docking) and their absorption, distribution, metabolism, and excretion (ADME) profiles. Studies on 5-Bromo-2-Hydroxybenzaldehyde have explored the "drug-likeness" of its derivatives, demonstrating how computational tools can be used to assess their potential as pharmaceutical agents before undertaking costly and time-consuming synthesis. sigmaaldrich.com This predictive power allows for the rational design of new compounds, focusing experimental efforts on the most promising candidates identified through theoretical screening.

Potential Applications in Advanced Organic Synthesis and Materials Science

Role as a Precursor in the Synthesis of Complex Natural Products and Synthetic Compounds

There is a notable absence of published research detailing the use of 5-Hydroxy-2,3-dimethylbenzaldehyde as a starting material or key intermediate in the total synthesis of natural products. Similarly, its application as a building block in the targeted synthesis of other complex synthetic compounds does not appear to be documented in readily available scientific literature. The reactivity of the aldehyde and phenol (B47542) moieties, combined with the steric and electronic influence of the two adjacent methyl groups, suggests a potential for unique synthetic transformations, though this potential remains to be realized and reported.

Integration into the Development of Functional Materials

The development of novel polymers, coatings, and elastomers often relies on the specific functionalities of monomeric units. For instance, related hydroxy-dimethylbenzaldehydes have been investigated for their role in polymer chemistry. However, a review of current literature does not indicate that this compound has been specifically employed as a monomer or building block in the creation of such functional materials. There are no available studies on its polymerization, its incorporation into polymer backbones, or its use as an additive to modify the properties of existing materials.

Exploration as a Ligand Component in Catalysis

The field of catalysis frequently utilizes organic molecules as ligands to modulate the activity and selectivity of metal centers. The oxygen atom of the hydroxyl group and the aldehyde functionality in this compound could theoretically serve as coordination sites for metal ions. However, there is no specific mention in the scientific literature of this compound being synthesized for or tested in catalytic applications. The design and synthesis of ligands are highly specific, and it appears that the research community has not yet turned its attention to the potential of this particular substituted benzaldehyde (B42025) in the development of new catalysts.

Contribution to the Creation of Responsive Chemical Systems

Responsive chemical systems, which can change their properties in response to external stimuli, are a burgeoning area of chemical research. The functional groups present in this compound could potentially be involved in dynamic covalent chemistry or other reversible interactions that are central to the design of such systems. Nevertheless, there is a lack of published reports on the use of this compound in the construction of responsive materials, sensors, or molecular switches.

Q & A

Q. What are the recommended methods for synthesizing 5-Hydroxy-2,3-dimethylbenzaldehyde in laboratory settings?

- Methodological Answer : A common approach for synthesizing hydroxy-substituted benzaldehydes involves selective protection of hydroxyl groups and controlled alkylation. For example, a procedure adapted from the synthesis of 5-Benzyloxy-2-hydroxybenzaldehydes ( ) can be modified:

Start with 2,3-dihydroxybenzaldehyde as a precursor.

Protect the hydroxyl groups using benzyl chloride or another suitable protecting agent in acetonitrile with sodium hydrogen carbonate as a base (30 h reflux).

Perform methylation at the desired positions using dimethyl sulfate or methyl iodide under basic conditions.

Deprotect the hydroxyl group via catalytic hydrogenation (Pd/C, H₂).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Based on safety protocols for structurally similar aldehydes ():

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light.

- Handling : Use chemical-resistant gloves (nitrile), lab coats, and eye protection. Work in a fume hood to prevent inhalation.

- Stability : Stable under recommended conditions but may degrade upon prolonged exposure to oxidizing agents or high temperatures .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Analysis :

- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: methanol/water gradient) .

- Melting Point : Compare experimental values with literature data (e.g., 138–140°C for analogous compounds).

- Structural Confirmation :

- NMR : ¹H NMR (DMSO-d₆) should show peaks for aromatic protons (δ 6.8–7.5), aldehyde proton (δ ~9.8), and hydroxyl (δ ~10.2).

- FT-IR : Look for C=O stretch (~1680 cm⁻¹) and O-H stretch (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the acetalization of this compound?

- Methodological Answer : Acetalization efficiency depends on catalyst choice and solvent system. Based on catalytic acetalization studies ():

- Catalysts : Use acidic resins (e.g., Amberlyst-15) or zeolites to minimize side reactions.

- Solvent : Anhydrous ethanol or toluene improves yield.

- Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst Loading | 5–10 wt% |

| Reaction Time | 4–6 h |

| Monitor conversion via GC-MS and isolate products via vacuum distillation . |

Q. What strategies are recommended for resolving contradictions in experimental data related to the reactivity of substituted benzaldehydes?

- Methodological Answer : Contradictions in reactivity data (e.g., unexpected byproducts or yields) can be addressed by:

Reproducibility Checks : Replicate experiments under identical conditions.

Advanced Characterization : Use LC-MS or X-ray crystallography () to confirm product identity.

Computational Modeling : Employ DFT calculations to predict reaction pathways and compare with experimental outcomes.

Meta-Analysis : Cross-reference data from multiple studies (e.g., substituent effects in ) to identify trends .

Q. How does the substitution pattern on the benzaldehyde ring influence its catalytic activity in organic transformations?

- Methodological Answer : Substituent position and electronic effects significantly alter reactivity:

- Electron-Donating Groups (e.g., -OH, -CH₃) : Enhance nucleophilic aromatic substitution by activating the ring ().

- Steric Effects : Bulky groups (e.g., tert-butyl in ) may hinder access to reactive sites.

- Case Study : Compare this compound with 4-Hydroxy-3-methylbenzaldehyde ().

- Activity Trends : Ortho-substituted aldehydes often exhibit higher electrophilicity due to reduced steric hindrance.

Use Hammett plots or kinetic studies to quantify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.